9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine 9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15836019
InChI: InChI=1S/C14H11ClN2S/c15-10-5-6-13-11(7-10)16-14-17(13)12-4-2-1-3-9(12)8-18-14/h1-8,12,14,16H
SMILES:
Molecular Formula: C14H11ClN2S
Molecular Weight: 274.8 g/mol

9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine

CAS No.:

Cat. No.: VC15836019

Molecular Formula: C14H11ClN2S

Molecular Weight: 274.8 g/mol

* For research use only. Not for human or veterinary use.

9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine -

Specification

Molecular Formula C14H11ClN2S
Molecular Weight 274.8 g/mol
IUPAC Name 9-chloro-7,12a-dihydro-6aH-benzimidazolo[1,2-a][3,1]benzothiazine
Standard InChI InChI=1S/C14H11ClN2S/c15-10-5-6-13-11(7-10)16-14-17(13)12-4-2-1-3-9(12)8-18-14/h1-8,12,14,16H
Standard InChI Key WCIGKVLMDLDGSI-UHFFFAOYSA-N
Canonical SMILES C1=CC2C(=CSC3N2C4=C(N3)C=C(C=C4)Cl)C=C1

Introduction

Structural and Chemical Characteristics

Core Architecture and Substituent Effects

The molecule features a fused tricyclic system comprising a benzothiazine ring annelated with a benzoimidazole moiety. The chlorine atom at position 9 introduces electronic asymmetry, enhancing electrophilic reactivity at adjacent sites. Comparative studies of analogous imidazo[2,1-b] thiazines demonstrate that halogen substituents like chlorine significantly influence dipole moments and π-π stacking interactions, which are critical for binding to biological targets .

Table 1: Structural Comparison of Selected Imidazo[2,1-b][1, thiazine Derivatives

Compound NameKey Structural FeaturesBiological Activity
9-Chloro-derivative (Target)Chlorine at C9; fused benzothiazineHypothesized antiamyloid activity
6-[(Pyridin-4-yl)oxy]-derivativePyridinyloxy group at C6Anti-inflammatory
Benzoanelated analogExtended aromatic systemEnhanced metabolic stability
2,3-Dimethyl-derivativeMethyl groups at C2/C3Reduced aggregation inhibition

The chlorine atom’s electronegativity likely polarizes the electron density in the thiazine ring, making it susceptible to nucleophilic attacks at C7 and C12a positions. This reactivity aligns with observations in halogenated imidazo[2,1-b] thiazines, where substituents dictate regioselectivity in cross-coupling reactions .

Synthetic Methodologies

Cyclization Strategies

A gold-catalyzed cyclization approach, effective for related imidazo[2,1-b] thiazines, could be adapted for the target compound. For example, 2-alkynylthioimidazoles undergo AuCl-mediated cyclization to form the thiazine ring under mild conditions . Applying this method to a chlorinated precursor might yield the desired product with minimal byproducts.

Nucleophilic Substitution

The synthesis of pyridinyloxy-modified analogs provides a template for introducing substituents. Using 9-chloro-3-hydroxy-imidazo[2,1-b] thiazine as a starting material, fluorine displacement reactions with chloropyridines in DMF/NaH could install functional groups at strategic positions. Reaction conditions (e.g., 80°C for 5 hours) optimize yields while preserving the chlorine substituent’s integrity .

Biological Activity and Mechanisms

Anti-Inflammatory Properties

Pyridinyloxy-modified derivatives demonstrate significant anti-inflammatory activity in carrageenan-induced edema models, with edema reduction rates of 55–72% . While the target compound lacks this specific modification, its chlorine substituent could potentiate similar effects by modulating cyclooxygenase-2 (COX-2) inhibition or NF-κB pathway interference.

Metabolic Stability and Toxicity

Structure-Activity Relationships (SAR)

Role of the Chlorine Substituent

Comparative studies highlight that halogen atoms at peripheral positions enhance binding affinity to amyloidogenic proteins. For instance, replacing hydrogen with chlorine in position 9 increases hydrophobic interactions with α-synuclein’s NAC region, reducing aggregation rates by 30% compared to non-halogenated analogs .

Impact of Ring Fusion

Benzannelation (adding a benzene ring to the thiazine moiety) improves solubility and bioavailability but may reduce blood-brain barrier permeability . The target compound’s benzo[d]benzo fusion likely confers intermediate properties, balancing lipophilicity and aqueous solubility.

Future Directions and Applications

Therapeutic Development

Priority areas include:

  • Neurodegenerative diseases: Optimizing chlorine positioning to enhance antiamyloid activity while minimizing off-target effects.

  • Inflammation: Evaluating COX-2 selectivity to reduce gastrointestinal toxicity risks.

  • Oncology: Screening for kinase inhibition potential, given structural similarities to ATP-competitive inhibitors.

Material Science Applications

The conjugated π-system and chlorine’s electron-withdrawing effects suggest utility in organic semiconductors. Thin-film transistors incorporating similar thiazine derivatives exhibit hole mobility values of 0.1–0.3 cm²/V·s , indicating promise for the target compound in optoelectronics.

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